molecular formula C22H18N4O B2405874 (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1310360-28-1

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2405874
CAS No.: 1310360-28-1
M. Wt: 354.413
InChI Key: YEKQGQQAFFJAIT-OEAKJJBVSA-N
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Description

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with naphthalen-1-carbaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(naphthalen-2-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • 4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-1-ylmethylene group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-20(17-9-3-2-4-10-17)24-25-21(15)22(27)26-23-14-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKQGQQAFFJAIT-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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